(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester
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Overview
Description
(3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H15BrF3NO2 and its molecular weight is 354.16 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid t-butyl ester is 353.02383 g/mol and the complexity rating of the compound is 355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
Carbamic acid esters, similar to the one described, are extensively studied for their potential therapeutic applications. For instance, cinnamic acid derivatives, which share structural motifs with the compound , have been examined for their anticancer potentials. These derivatives exhibit a wide range of biological activities due to the diverse chemical reactions they undergo, making them valuable in synthesizing antitumor agents (De, Baltas, & Bedos-Belval, 2011). Furthermore, certain carbamates, which are esters of substituted carbamic acids, act as effective acetylcholinesterase inhibitors due to their ability to form stable carbamoylated complexes, highlighting their utility in therapeutic applications (Rosenberry & Cheung, 2019).
Environmental Science Applications
The presence and behavior of esters of para-hydroxybenzoic acid (parabens), which are structurally related to carbamic acid esters, in aquatic environments have been reviewed to understand their fate and effects. These studies help in assessing the impact of such compounds on water quality and aquatic life (Haman, Dauchy, Rosin, & Munoz, 2015).
Material Science Applications
In material science, the study of fatty acid esters of 3-monochloropropanediol (3-MCPD esters) provides insights into the toxicological profiles and occurrence of these compounds in various food categories. These findings are crucial for food safety and the development of mitigation strategies to reduce exposure to harmful substances (Gao, Li, Huang, & Yu, 2019).
Mechanism of Action
Target of Action
The primary targets of (3-Bromo-5-trifluoromethyl-phenyl)-methyl-carbamic acid tert-butyl ester
are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
Like other carbamate compounds, it may interact with its targets by forming a covalent bond, leading to changes in the target’s function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Properties
IUPAC Name |
tert-butyl N-[3-bromo-5-(trifluoromethyl)phenyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18(4)10-6-8(13(15,16)17)5-9(14)7-10/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEZMMZZPHLYDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC(=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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